molecular formula C9H8N2O3S B7946310 ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate

ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate

Cat. No.: B7946310
M. Wt: 224.24 g/mol
InChI Key: MZMHHCYVZKHGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMHHCYVZKHGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the high quality of the final product. Common industrial methods include batch and continuous flow processes, which are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and may include various derivatives and analogs of the original compound.

Scientific Research Applications

ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: this compound is used in biological studies to investigate its effects on various biological systems and processes.

    Medicine: The compound is studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: this compound is used in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and conditions. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to downstream effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.